Cas no 18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-)
18426-20-5 structure
Product Name:4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
CAS-Nr.:18426-20-5
MF:C19H21NO2
MW:295.37554526329
CID:168896
PubChem ID:167715
Update Time:2025-04-19
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-
- [11C]-(-)-N-n-Propylnorapomorphine
- R(-)-PROPYLNORAPOMORPHINE HCL
- R(-)-Propylnorapomorphine hydrochloride
- R(?)-NPA hydro
- (6aR)-10,11-dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium chloride
- (6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- R(-)-PROPYLNORAPOMORPHINE HYDROCHLORIDE (R(-)-NPA)
- N-Propylnorapomorphine
- (-)-Propylnorapomorphine
- N-Nor-N-propylapomorphine
- (-)-N-Propylnorapomorphine
- (-)-6-Propylnorapomorphine
- (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-10,11-diol
- R(-)-NPA hydrochloride, R(-)-10,11-Dihydroxy-N-n-propylnoraporphine hydrochloride
- N-propylnorapomorphine-(+)
- BPBio1_001404
- N-propylnorapomorphine-(-)
- (R)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol; hydrochloride
- (R) 6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- D-027
- CHEMBL538542
- Win-28928
- r(-)-10,11-dihydroxy-N-n-propylnoraporphine
- 18426-20-5
- SKF-76783
- BDBM50007422
- (R)-10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
- PDSP2_001493
- DTXSID50939811
- Propylnorapomorphine
- UNII-NH381P1BR8
- R-N-PROPYLNORAPOMORPHINE
- Q27088028
- Noraporphine-10,11-diol, 6-propyl-
- PDSP1_000853
- cid_11957529
- CHEMBL225230
- BDBM50012994
- CCG-204527
- PDSP2_000840
- Biomol-NT_000080
- PDSP2_000839
- PDSP1_000852
- SDCCGSBI-0050420.P002
- BRD-K13544237-001-01-0
- GTPL969
- Lopac0_000435
- (+)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- (-)-N-porphynorapomorphine
- n-Propylapomorphine
- (-)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
- CHEBI:92234
- (9R)-10-propyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaene-3,4-diol
- SCHEMBL7997518
- NCGC00162153-03
- 10,11-Dihydroxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium(R(-)NPA)
- 4H-DIBENZO(DE,G)QUINOLINE-10,11-DIOL, 5,6,6A,7-TETRAHYDRO-6-PROPYL-, (6AR)-
- (-)-NPA
- 6-Propylnoraporphine-10,11-diol
- NH381P1BR8
- PDSP1_001509
-
- Inchi: 1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1
- InChI-Schlüssel: BTGAJCKRXPNBFI-OAHLLOKOSA-N
- Lächelt: OC1=C(C=CC2=C1C1=CC=CC3CCN(CCC)[C@H](C2)C=31)O
Berechnete Eigenschaften
- Genaue Masse: 331.13406
- Monoisotopenmasse: 295.157
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 2
- Komplexität: 401
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 18
- XLogP3: 3.2
- Topologische Polaroberfläche: 43.7
Experimentelle Eigenschaften
- Farbe/Form: Heller weißer Vollkörper
- Dichte: 1.232
- Siedepunkt: 491°Cat760mmHg
- Flammpunkt: 268°C
- Löslichkeit: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
- PSA: 43.7
- Löslichkeit: 0.1 M HCl: 5-10 mg/mL Solutions should be freshly prepared
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Sicherheitsinformationen
- WGK Deutschland:3
- Lagerzustand:2-8°C
4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)- Verwandte Literatur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
18426-20-5 (4H-Dibenzo[de,g]quinoline-10,11-diol,5,6,6a,7-tetrahydro-6-propyl-, (6aR)-) Verwandte Produkte
- 41372-20-7((R)-(-)-Apomorphine Hydrochloride Hemihydrate)
- 475-83-2(Nuciferine)
- 23599-69-1((+)-Norisoboldine)
- 128-76-7(4H-Dibenzo[de,g]quinolin-9-ol,5,6,6a,7-tetrahydro-1,2,10-trimethoxy-, (6aS)-)
- 475-67-2(Isocorydine)
- 5890-18-6(Laurolitsine)
- 476-70-0(Boldine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Yunnanjiuzhen
Gold Mitglied
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz